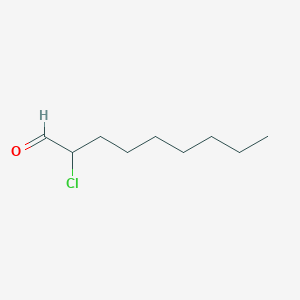
2-Chlorononanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chlorononanal is an organic compound that belongs to the class of haloalkanes, specifically a chlorinated aldehyde It is characterized by the presence of a chlorine atom attached to a nonanal molecule, which is a nine-carbon aldehyde
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chlorononanal typically involves the chlorination of nonanal. One common method is the direct chlorination of nonanal using chlorine gas under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the substitution of a hydrogen atom with a chlorine atom.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further ensures the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2-Chlorononanal undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The compound can be reduced to form 2-chlorononan-1-ol.
Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions, to form nonanal derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium cyanide (KCN).
Major Products Formed
Oxidation: Nonanoic acid.
Reduction: 2-Chlorononan-1-ol.
Substitution: Various nonanal derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Chlorononanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Chlorononanal involves its reactivity due to the presence of both the aldehyde and chlorine functional groups. The aldehyde group can participate in nucleophilic addition reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions enable the compound to interact with various molecular targets, such as enzymes and receptors, potentially leading to biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Chloronaphthalene: Another chlorinated compound but with a naphthalene ring structure.
2-Chloroethanol: A simpler chlorinated alcohol with different reactivity and applications.
2-Chlorobenzaldehyde: A chlorinated benzaldehyde with aromatic properties.
Uniqueness
2-Chlorononanal is unique due to its long carbon chain and the presence of both an aldehyde and a chlorine functional group. This combination of features makes it versatile for various chemical reactions and applications, distinguishing it from other chlorinated compounds.
Propiedades
Número CAS |
77196-34-0 |
|---|---|
Fórmula molecular |
C9H17ClO |
Peso molecular |
176.68 g/mol |
Nombre IUPAC |
2-chlorononanal |
InChI |
InChI=1S/C9H17ClO/c1-2-3-4-5-6-7-9(10)8-11/h8-9H,2-7H2,1H3 |
Clave InChI |
WEBRXAWODUBLLW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCC(C=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


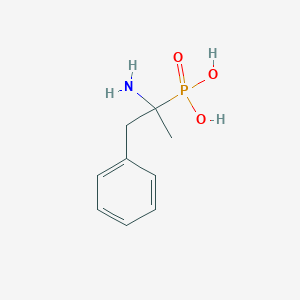

![4-[2-(4-Bromophenyl)ethenyl]morpholine](/img/structure/B14441865.png)
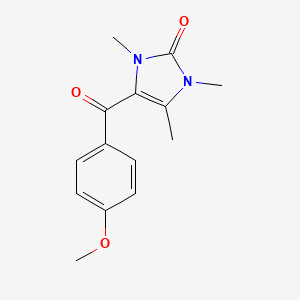
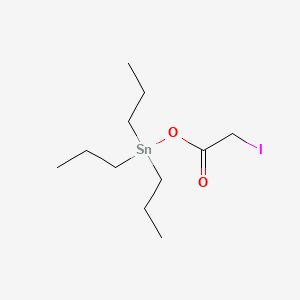
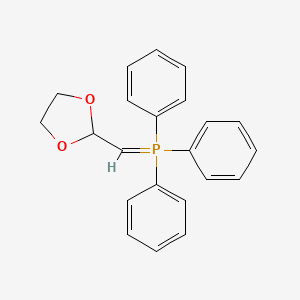
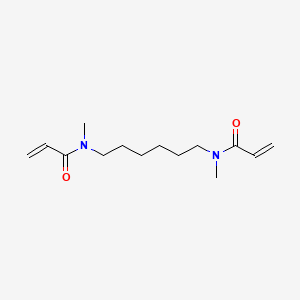
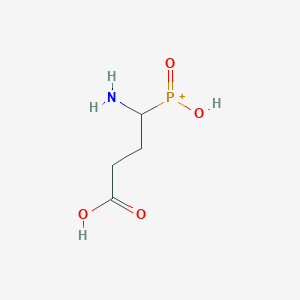
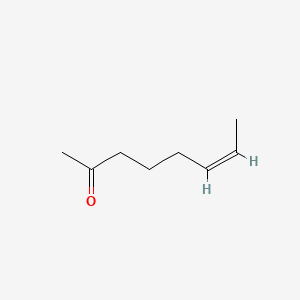
![(2S)-2-amino-N-[2-(2-benzoyl-4-chloro-N-methylanilino)acetyl]-3-methylbutanamide;oxalic acid](/img/structure/B14441912.png)
![Phosphonium, [1,4-phenylenebis(methylene)]bis[tributyl-, dichloride](/img/structure/B14441914.png)



